(2-Propylpyrrolidin-2-yl)methanol

説明

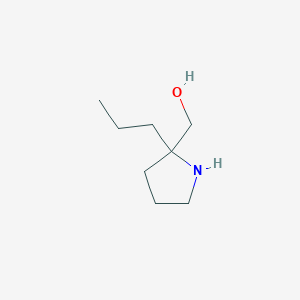

(2-Propylpyrrolidin-2-yl)methanol is a heterocyclic organic compound featuring a pyrrolidine ring (a five-membered saturated ring containing one nitrogen atom) with a propyl group and a hydroxymethyl (methanol) group both attached to the 2-position of the ring. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the propyl chain) and hydrogen-bonding capacity (from the hydroxyl group).

特性

IUPAC Name |

(2-propylpyrrolidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-4-8(7-10)5-3-6-9-8/h9-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLFIJUIPLVTYCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCCN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Propylpyrrolidin-2-yl)methanol typically involves the reaction of pyrrolidine derivatives with appropriate alkylating agents. One common method includes the alkylation of pyrrolidine with propyl halides under basic conditions, followed by reduction to yield the desired alcohol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar alkylation and reduction steps, optimized for yield and purity. The reaction conditions would be carefully controlled to ensure the efficient production of the compound.

化学反応の分析

Types of Reactions

(2-Propylpyrrolidin-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

科学的研究の応用

(2-Propylpyrrolidin-2-yl)methanol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

作用機序

The mechanism of action of (2-Propylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. The exact pathways and targets can vary depending on the specific application and context .

類似化合物との比較

Structural Analogs and Key Features

The following table summarizes critical structural and inferred properties of (2-Propylpyrrolidin-2-yl)methanol and its analogs:

*Calculated based on formula C₈H₁₅NO.

Detailed Analysis

Pyrrolidine vs. Pyridine Core

- Saturation vs.

- Electronic Effects: Pyridine derivatives (e.g., (5,6-Dimethoxypyridin-2-yl)methanol) benefit from electron-withdrawing substituents (e.g., methoxy), enhancing solubility but reducing membrane permeability. In contrast, the propyl group in the target compound increases lipophilicity, favoring passive diffusion in drug delivery .

Substituent Positioning and Functional Groups

- Fluorine vs. The propyl group in the target compound may improve metabolic stability .

- This contrasts with the 3-methanol placement in (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol, which may alter spatial interactions .

生物活性

(2-Propylpyrrolidin-2-yl)methanol is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure allows it to interact with biological systems in significant ways, making it a valuable subject of study for understanding its pharmacological potential.

Chemical Structure and Properties

This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of the hydroxymethyl group contributes to its reactivity and interaction with biological targets. This compound can be synthesized from various precursors, making it accessible for research purposes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The hydroxymethyl group and the pyrrolidine ring play crucial roles in its mechanism of action, which may involve:

- Enzyme Interaction : The compound may act as an inhibitor or activator of enzymes, influencing metabolic pathways.

- Receptor Modulation : It can bind to receptors, altering their activity and leading to physiological changes.

Biological Activity Overview

Research has indicated several potential biological activities associated with this compound:

- Antidepressant Effects : Similar compounds have shown promise in treating mood disorders by modulating neurotransmitter levels, particularly serotonin and norepinephrine.

- Neuroprotective Properties : The compound may exhibit neuroprotective effects, potentially useful in conditions such as neurodegenerative diseases.

- Antiarrhythmic Activity : Some derivatives have demonstrated antiarrhythmic properties, impacting cardiac function positively.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antidepressant | Modulation of neurotransmitter levels | |

| Neuroprotective | Protection against neuronal damage | |

| Antiarrhythmic | Regulation of cardiac rhythm |

Case Study: Neuroprotective Effects

In a study investigating the neuroprotective effects of pyrrolidine derivatives, this compound was found to reduce oxidative stress markers in neuronal cell cultures. This suggests its potential application in treating neurodegenerative disorders such as Alzheimer's disease.

Case Study: Antiarrhythmic Properties

Another study evaluated the antiarrhythmic effects of related compounds in animal models. It was observed that certain derivatives of this compound could effectively prevent arrhythmias induced by pharmacological agents, indicating a promising avenue for cardiovascular therapies.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Initial studies suggest that:

- Absorption : The compound is likely well absorbed due to its lipophilic nature.

- Metabolism : It undergoes metabolism primarily through cytochrome P450 enzymes, which are critical for drug metabolism.

- Toxicity : High doses have been associated with adverse effects, including neurotoxicity and hepatotoxicity in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。